REACTION_CXSMILES
|
[Li][CH3:2].[N:3]1[C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=[CH:5][C:4]=1C(Cl)=O.CC[O:17][CH2:18][CH3:19]>C1COCC1.[Cu]I>[C:9]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([C:18](=[O:17])[CH3:19])[N:3]=1)(=[O:10])[CH3:2]
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Name
|
|
Quantity
|
19.1 g
|
Type
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reactant
|
Smiles
|
N1=C(C=CC=C1C(=O)Cl)C(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NH4Cl-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting orange-yellow suspension was stirred at temperature lower than -30° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78° C. again
|
Type
|
TEMPERATURE
|
Details
|
After warmed up to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed consecutively with ether and CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted consecutively with ether (2×80 ml) and CH2Cl2 (80 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After removal of solvents
|
Type
|
WASH
|
Details
|
eluted with hexane/AcOEt (16:1)
|
Type
|
CUSTOM
|
Details
|
giving white
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |